molecular formula C5H5ClSe B15249374 2-(Chloromethyl)selenophene

2-(Chloromethyl)selenophene

Cat. No.: B15249374
M. Wt: 179.52 g/mol
InChI Key: OQUOGMHRGMYRHX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)selenophene is a selenium-containing heterocyclic compound. . The presence of selenium in the selenophene ring imparts distinct chemical and physical properties compared to its sulfur analog, thiophene.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the chloromethylation of selenophene using formaldehyde and hydrochloric acid in the presence of a catalyst . Another approach involves the use of chloromethyl methyl ether and a Lewis acid catalyst .

Industrial Production Methods: Industrial production of 2-(Chloromethyl)selenophene may follow similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)selenophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)selenophene depends on its specific application. In biological systems, selenium-containing compounds can interact with various molecular targets, including enzymes and proteins. Selenium’s redox properties enable it to participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis . The chloromethyl group can also undergo nucleophilic substitution, leading to the formation of biologically active derivatives .

Properties

Molecular Formula

C5H5ClSe

Molecular Weight

179.52 g/mol

IUPAC Name

2-(chloromethyl)selenophene

InChI

InChI=1S/C5H5ClSe/c6-4-5-2-1-3-7-5/h1-3H,4H2

InChI Key

OQUOGMHRGMYRHX-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)CCl

Origin of Product

United States

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